molecular formula C19H22Cl2N2O2 B2691577 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide CAS No. 301225-55-8

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide

Cat. No. B2691577
CAS RN: 301225-55-8
M. Wt: 381.3
InChI Key: VZIMJUVKKGFECS-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide” is an amide derivative with a dichlorophenoxy group and a diethylaminophenyl group attached to the carbon of the amide group. The presence of these functional groups could give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy and diethylaminophenyl groups could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Environmental Impact and Biodegradation

Herbicides Based on 2,4-D

Research on herbicides like 2,4-D, which shares part of the chemical structure with the compound , has been extensive, focusing on their behavior in agricultural environments and microbial biodegradation. These studies have elucidated the mechanisms through which such compounds are broken down in the environment and their interactions with microbial communities. The importance of understanding the environmental fate of these chemicals is underscored by their widespread use and potential for ecological disruption (Magnoli et al., 2020).

Toxicity and Environmental Persistence

Global Trends in Toxicity Studies

A scientometric review on the toxicity of 2,4-D herbicides highlights the growing body of research addressing the environmental and health impacts of such chemicals. This review provides a quantitative analysis of research trends, identifying key areas of study such as occupational risk, neurotoxicity, and the impact on non-target species. The analysis points to a concentrated effort to understand the broader implications of herbicide use, which could be relevant to similar compounds (Zuanazzi et al., 2020).

Mechanisms of Action and Environmental Behavior

Sorption to Soil and Organic Matter

Understanding how herbicides and similar compounds interact with soil and organic matter is crucial for assessing their environmental behavior. Research into the sorption properties of phenoxy herbicides, including 2,4-D, sheds light on how these substances bind to different environmental matrices. This knowledge is essential for predicting the mobility, bioavailability, and persistence of such chemicals in the environment, providing a foundation for managing their ecological impact (Werner et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its potential applications, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c1-4-23(5-2)16-9-7-15(8-10-16)22-19(24)13(3)25-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMJUVKKGFECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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